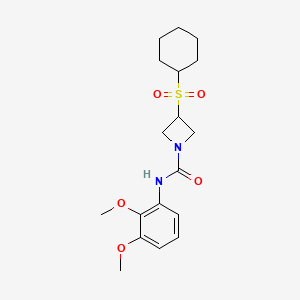
3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H26N2O5S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a member of the azetidine family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as:
This compound features a cyclohexyl sulfonyl group and a dimethoxyphenyl moiety attached to an azetidine ring, contributing to its unique pharmacological profile.
Biological Activity Overview
Research has indicated that compounds within the azetidine class may exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some azetidines have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The potential to inhibit specific enzymes involved in metabolic pathways has been noted.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Interaction : The sulfonyl group may facilitate interactions with specific enzymes or receptors, altering metabolic pathways.
- Cell Membrane Disruption : Some azetidines disrupt microbial cell membranes, leading to cell death.
- Gene Expression Modulation : The compound may influence gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various azetidine derivatives against a panel of pathogens. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| This compound | 12.5 µg/mL | MRSA, E. coli |
Cytotoxicity Studies
Cytotoxicity assays were conducted using various cancer cell lines (e.g., HeLa and A549). The compound demonstrated selective cytotoxicity with the following results:
| Cell Line | IC50 (µM) | Time (h) |
|---|---|---|
| HeLa | 15 | 24 |
| A549 | 20 | 48 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells.
Enzyme Inhibition Studies
Inhibition studies revealed that the compound acts as an inhibitor for certain enzymes involved in fatty acid metabolism. This could have implications for metabolic disorders.
Case Studies
In clinical settings, derivatives of azetidines similar to this compound have been investigated for their potential as therapeutic agents in treating infections resistant to conventional antibiotics and as anticancer agents.
Propiedades
IUPAC Name |
3-cyclohexylsulfonyl-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-16-10-6-9-15(17(16)25-2)19-18(21)20-11-14(12-20)26(22,23)13-7-4-3-5-8-13/h6,9-10,13-14H,3-5,7-8,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCHRCUZYCZKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













